Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)

2-(4-Hydroxybenzoyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the production of pharmaceuticals, dyes, and specialty chemicals. Its bifunctional structure, featuring both a carboxylic acid and a hydroxyl-substituted benzoyl group, enables its use in condensation and coupling reactions. The compound exhibits good thermal stability and solubility in polar organic solvents, facilitating its incorporation into synthetic pathways. Its reactivity allows for selective modifications, making it useful in the synthesis of complex molecules. Additionally, its purity and consistent performance make it a reliable choice for research and industrial applications requiring precise chemical transformations.
2-(4-Hydroxybenzoyl)benzoic acid structure
85-57-4 structure
Product Name:2-(4-Hydroxybenzoyl)benzoic acid
CAS No:85-57-4
MF:C14H10O4
MW:242.226804256439
MDL:MFCD00016507
CID:34353
PubChem ID:6814
Update Time:2025-11-02

2-(4-Hydroxybenzoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Hydroxybenzoyl)benzoic acid
    • 2-(4-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)benzoicacid
    • phthaleinacid
    • 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
    • AKOS B028764
    • 2-(4-hydroxybenzoyI)benzoic acid
    • 2-(4-Hydroxy-benzoyl)benzoic acid
    • 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
    • 2-(4-Hydroxy-benzoyl)-benzoesaeure
    • 2-(4-hydroxy-benzoyl)-benzoic acid
    • 4'-Hydroxybenzophenone-2-carboxylic acid
    • 4'-Oxy-benzophenon-carbonsaeure-(2)
    • Hibenzate
    • Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
    • 2-(4'-Hydroxybenzoyl)benzoic acid
    • 4'-Hydroxy-2-benzoylbenzoic acid
    • NSC 122980
    • NSC 57609
    • Phthalein acid
    • o-(p-Hydroxybenzoyl)benzoic acid
    • Hybenzoate
    • Benzoic acid, 2-(4-hydroxybenzoyl)-
    • 2-(4-Hydroxybenzoyl)-Benzoic Acid
    • BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
    • Benzoic acid, p-(p-hydroxybenzoyl)-
    • 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
    • 2-(p-Hydroxybenzoyl)benzoic acid
    • U7255OO1G6
    • WLN: QVR BVR DQ
    • 3-1
    • 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
    • SCHEMBL63564
    • STK350538
    • UNII-U7255OO1G6
    • CS-W021410
    • 2-(4-Hydroxybenzoyl)benzoicacid
    • CHEMBL84525
    • BDBM50145805
    • 2-(4-hydroxybenzoyl)benzoesyre
    • PS-5274
    • SR-01000944843-1
    • F20344
    • EINECS 201-616-4
    • LS-37536
    • MFCD00016507
    • BRN 2116114
    • DTXSID0075360
    • AKOS000313023
    • NSC-122980
    • NSC-57609
    • AI3-22141
    • NSC57609
    • AC-494
    • NSC122980
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • W-200566
    • EN300-230459
    • Z276118976
    • HIBENZATE [INN]
    • SR-01000944843
    • 85-57-4
    • A841367
    • FT-0631401
    • 3-10-00-04429 (Beilstein Handbook Reference)
    • 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Hydroxybenzoyl)benzoic acid
    • 4′-Hydroxy-2-benzoylbenzoic acid
    • NS00038987
    • MDL: MFCD00016507
    • Inchi: 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
    • InChI Key: YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
    • BRN: 2116114

Computed Properties

  • Exact Mass: 242.05800
  • Monoisotopic Mass: 242.057909
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.6
  • Surface Charge: 0
  • Tautomer Count: 4

Experimental Properties

  • Color/Form: White powder
  • Density: 1.356
  • Melting Point: 306-310°C
  • Boiling Point: 512.6°C at 760 mmHg
  • Flash Point: 277.9 °C
  • Refractive Index: 1.5201 (20 C)
  • PSA: 74.60000
  • LogP: 2.32140

2-(4-Hydroxybenzoyl)benzoic acid Security Information

2-(4-Hydroxybenzoyl)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Hydroxybenzoyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-10g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
10g
¥69.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-5g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
5g
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-25g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
25g
¥73.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-500g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
500g
¥1235.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H187146-100g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
100g
¥273.90 2023-09-02
TRC
H949638-100mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
100mg
$ 63.00 2023-09-07
TRC
H949638-250mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
250mg
$ 75.00 2023-09-07
TRC
H949638-500mg
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
500mg
$ 86.00 2023-09-07
TRC
H949638-1g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4
1g
$ 80.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA020-20g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 98%
20g
110.0CNY 2021-08-04

2-(4-Hydroxybenzoyl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Reference
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Production Method 2

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Production Method 3

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Production Method 5

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ;  3 h, 423 K
Reference
MCM-41 Supported Phosphotungstic Acid for the Hydroxyalkylation of Phenol to Phenolphthalein
Jha, Ajay; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3916-3922

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Reference
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Production Method 7

Reaction Conditions
Reference
Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging
Yang, Lingfei; et al, Chemistry - A European Journal, 2016, 22(35), 12363-12370

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  100 °C
Reference
Rational Design of a Near-Infrared Fluorescent Probe Based on a Pyridazinone Scaffold
Zhou, Tongliang; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3274-3281

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Acetic acid Solvents: Ethanol ;  < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux
Reference
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold
Hardcastle, Ian R.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6209-6221

Production Method 10

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  45 min, rt
1.2 Solvents: Water
Reference
An Alternative Method for the Synthesis of γ-Lactones by Using Cesium Fluoride-Celite/Acetonitrile Combination
Mohammed Khan, Khalid; et al, Synthetic Communications, 2003, 33(19), 3435-3453

Production Method 11

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  0 °C; 16 h, rt
2.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Reference
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Production Method 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Reference
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Production Method 13

Reaction Conditions
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Reference
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Production Method 14

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,1,2,2-Tetrachloroethane ;  rt; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A step further in the discovery of phthalein derivatives as thymidylate synthase inhibitors
Calo, Samuele; et al, ARKIVOC (Gainesville, 2004, (5), 382-396

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Production Method 16

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Production Method 17

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  40 - 50 °C; 5 h, 100 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

2-(4-Hydroxybenzoyl)benzoic acid Raw materials

2-(4-Hydroxybenzoyl)benzoic acid Preparation Products

2-(4-Hydroxybenzoyl)benzoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:85-57-4)2-(4-羟基苯甲酰)苯甲酸
Order Number:LE26053364
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
Price ($):discuss personally
Email:18501500038@163.com
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:85-57-4)2-(4-Hydroxybenzoyl)benzoic acid
Order Number:JOX-182
Stock Status:in Stock
Quantity:25KG
Purity:99%
Pricing Information Last Updated:Tuesday, 15 July 2025 15:40
Price ($):
Email:yhj@joxbio.com

Additional information on 2-(4-Hydroxybenzoyl)benzoic acid

Comprehensive Guide to 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4): Properties, Applications, and Market Insights

2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4) is a versatile organic compound widely used in pharmaceuticals, cosmetics, and specialty chemicals. This hydroxybenzoyl derivative is gaining attention due to its unique chemical properties and broad applications. In this article, we delve into its molecular structure, synthesis methods, industrial uses, and emerging trends in research.

The chemical formula of 2-(4-Hydroxybenzoyl)benzoic acid is C14H10O4, with a molecular weight of 242.23 g/mol. This benzoic acid derivative features both a carboxylic acid group and a hydroxyl group, making it valuable for various chemical reactions. Researchers often search for "85-57-4 solubility" or "2-(4-Hydroxybenzoyl)benzoic acid synthesis" as these are critical parameters for industrial applications.

In pharmaceutical applications, 2-(4-Hydroxybenzoyl)benzoic acid serves as an important intermediate for drug synthesis. Recent studies highlight its potential in developing new anti-inflammatory compounds, aligning with current healthcare trends focusing on non-steroidal alternatives. The cosmetic industry values this compound for its UV-absorbing properties, making it relevant in sunscreen formulations - a hot topic as consumers increasingly seek effective broad-spectrum protection.

The global market for specialty benzoic acid derivatives like 85-57-4 is growing steadily, driven by demand from Asia-Pacific pharmaceutical manufacturers. Industry reports suggest a compound annual growth rate of 5.2% for similar hydroxy aromatic acids through 2028. Environmentally conscious production methods for 2-(4-Hydroxybenzoyl)benzoic acid are becoming a key differentiator, reflecting the chemical industry's sustainability focus.

From a technical perspective, 2-(4-Hydroxybenzoyl)benzoic acid exhibits interesting characteristics that answer common search queries like "is 85-57-4 polar" or "H-bonding in hydroxybenzoyl compounds". The compound's melting point ranges between 195-198°C, and it shows limited solubility in water but good solubility in organic solvents - crucial information for formulation chemists.

Recent patent analyses reveal innovative applications of CAS 85-57-4 in advanced materials science, particularly in polymer modification and functional coatings. These developments align with current interests in smart materials and surface technologies. The compound's ability to form stable complexes with metals makes it valuable in catalysis research, another trending area in green chemistry.

Quality control of 2-(4-Hydroxybenzoyl)benzoic acid remains a frequent search topic, with analytical methods like HPLC and NMR being essential for purity verification. The pharmaceutical grade typically requires ≥98% purity, while industrial grades may have slightly lower specifications. Proper storage conditions (cool, dry place in airtight containers) are crucial to maintain the compound's stability over time.

Emerging research directions for 85-57-4 include its potential in bioactive material development and as a building block for molecularly imprinted polymers. These applications respond to the growing demand for specialized materials in medical diagnostics and environmental monitoring. The compound's structural features make it particularly interesting for supramolecular chemistry applications.

For researchers considering 2-(4-Hydroxybenzoyl)benzoic acid in their work, understanding its structure-activity relationships is crucial. The spatial arrangement of its functional groups influences its reactivity and interaction with biological targets. This knowledge is valuable for designing new derivatives with enhanced properties, a common goal in current medicinal chemistry projects.

Regulatory aspects of CAS 85-57-4 are straightforward in most jurisdictions, as it's not classified as hazardous under current standards. However, proper laboratory safety protocols should always be followed when handling any chemical substance. Material safety data sheets provide comprehensive guidance on handling, storage, and disposal procedures.

The future outlook for 2-(4-Hydroxybenzoyl)benzoic acid appears promising, with potential expansions into agrochemical applications and electronic materials. As synthetic methodologies advance, more cost-effective production routes may emerge, potentially lowering market prices and increasing accessibility for research and industrial applications.

In conclusion, 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4) represents an important chemical building block with diverse applications across multiple industries. Its combination of aromatic character and functional group versatility ensures continued relevance in both established and emerging technologies. Ongoing research will likely uncover new applications for this valuable compound in the coming years.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-57-4)2-(4-羟基苯甲酰)苯甲酸
LE26053364
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
TAIXING JOXIN BIO-TEC CO.,LTD.
(CAS:85-57-4)2-(4-Hydroxybenzoyl)benzoic acid
JOX-182
Purity:99%
Quantity:25KG
Price ($):Inquiry
Email